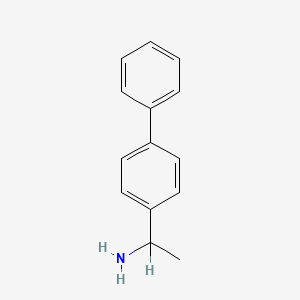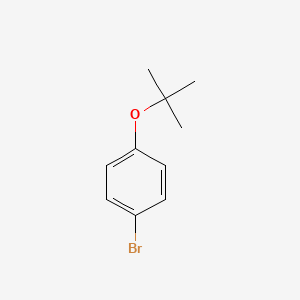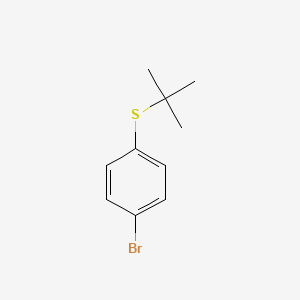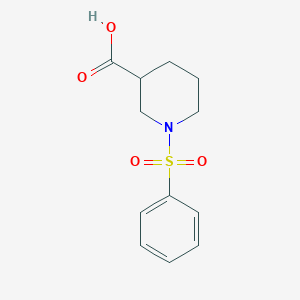
1-(4-フェニルフェニル)エタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylphenyl)ethanamine, also known as 1-(4-Biphenylyl)ethylamine, is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethanamine group attached to a biphenyl structure. This compound is used as a pharmaceutical intermediate and has various applications in scientific research and industry.
科学的研究の応用
1-(4-Phenylphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylphenyl)ethanamine can be achieved through several methods. One common approach involves the use of amine transaminases, which offer an environmentally sustainable synthesis route for the production of pure chiral amines. The process involves the transfer of an amino group from a primary amine compound to a ketone compound, using pyridoxal phosphate as a cofactor.
Another method involves the reductive amination of 4-phenylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods
In industrial settings, the production of 1-(4-Phenylphenyl)ethanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Phenylphenyl)ethanamine undergoes various chemical reactions typical of amines, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
作用機序
The mechanism of action of 1-(4-Phenylphenyl)ethanamine involves its interaction with specific molecular targets. As an amine, it can interact with receptors and enzymes, potentially influencing neurotransmission and other biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use and the biological system involved.
類似化合物との比較
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with stimulant effects on the central nervous system.
Benzylamine: An organic compound with a similar amine functional group but different structural properties.
Aniline: An aromatic amine with a simpler structure compared to 1-(4-Phenylphenyl)ethanamine.
Uniqueness
1-(4-Phenylphenyl)ethanamine is unique due to its biphenyl structure, which imparts specific physicochemical properties and potential biological activities. This structural feature distinguishes it from simpler amines and contributes to its diverse applications in research and industry.
特性
IUPAC Name |
1-(4-phenylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRPPCCDKMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378064 |
Source


|
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86217-82-5 |
Source


|
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

